1,3-Difluoro-2,4-diiodo-benzene
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Overview
Description
1,3-Difluoro-2,4-diiodo-benzene: is an aromatic compound characterized by the presence of two fluorine atoms and two iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-diiodo-benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to achieve the desired substitution . Another method involves the reaction of 1,3-difluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of microreactor systems has been explored to improve the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4-diiodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diiodoquinones or reduction to form diiodobenzenes.
Coupling Reactions: It can participate in coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of diiodoquinones.
Reduction: Formation of diiodobenzenes.
Scientific Research Applications
1,3-Difluoro-2,4-diiodo-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogen bonding interactions.
Biology: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1,3-difluoro-2,4-diiodo-benzene involves its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The presence of both fluorine and iodine atoms allows for unique electronic and steric effects, which can be exploited in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine atoms, making it less reactive in certain halogenation reactions.
1,4-Diiodobenzene: Contains iodine atoms but lacks fluorine, resulting in different electronic properties.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine instead of iodine, leading to variations in reactivity and applications
Uniqueness
1,3-Difluoro-2,4-diiodo-benzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Biological Activity
1,3-Difluoro-2,4-diiodo-benzene is a halogenated aromatic compound that has garnered attention for its potential biological applications. This article synthesizes existing research findings regarding its biological activity, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine and two iodine atoms on a benzene ring. The specific arrangement of these halogens affects its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions and can be achieved through various methods. One common approach includes the use of difluorocarbene intermediates in reactions with diiodobenzene derivatives. Research indicates that the introduction of fluorine atoms significantly influences the electrophilic aromatic substitution reactions, allowing for selective functionalization at the desired positions on the benzene ring .
Antimicrobial Properties
Research has indicated that halogenated compounds like this compound exhibit antimicrobial properties. The presence of fluorine and iodine enhances the compound's ability to interact with biological membranes and enzymes, potentially leading to increased bactericidal activity. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria .
Imaging Applications
This compound has been investigated for its potential use in developing radiolabeled compounds for imaging applications. The unique properties of iodine isotopes make this compound suitable for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging techniques. Its ability to form stable complexes with biomolecules also suggests potential in targeted imaging strategies.
Study on Antimicrobial Activity
A notable study explored the antimicrobial efficacy of various halogenated benzene derivatives against common pathogens. This compound was included in a series of tests against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating strong antimicrobial potential .
Imaging Research
In another investigation focused on imaging applications, researchers synthesized radiolabeled versions of this compound and evaluated their biodistribution in animal models. The results revealed favorable pharmacokinetics with high uptake in target tissues and rapid clearance from non-target organs, supporting its use as a radiotracer in diagnostic imaging .
Research Findings Summary Table
Property | Finding |
---|---|
Chemical Structure | C6H2F2I2 |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Imaging Application | Suitable for PET/SPECT imaging |
Synthesis Method | Halogenation reactions with difluorocarbene |
Toxicity Profile | Harmful if swallowed or in contact with skin |
Properties
Molecular Formula |
C6H2F2I2 |
---|---|
Molecular Weight |
365.89 g/mol |
IUPAC Name |
1,3-difluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChI Key |
RVLZBGJPDGSXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)F)I |
Origin of Product |
United States |
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